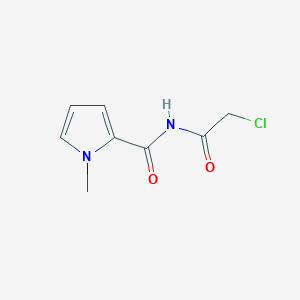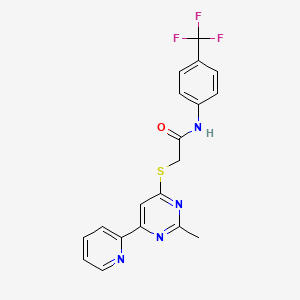
2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C19H15F3N4OS and its molecular weight is 404.41. The purity is usually 95%.
BenchChem offers high-quality 2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure Analysis
- Crystal Structures of Related Compounds: Studies on similar pyrimidine and pyridine-based compounds have revealed insights into their crystal structures and molecular conformations. For instance, Subasri et al. (2016) investigated the crystal structures of related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, highlighting their folded conformation and intramolecular hydrogen bonding (Subasri et al., 2016).
Medicinal Chemistry and Pharmacology
- Histamine H4 Receptor Ligands: Altenbach et al. (2008) studied a series of 2-aminopyrimidines as ligands for the histamine H4 receptor, highlighting the potential for treating inflammation and pain (Altenbach et al., 2008).
- Antimicrobial and Antituberculosis Activity: Soni and Patel (2017) synthesized isoniazid clubbed pyrimidine derivatives, evaluating their antimicrobial and antituberculosis activity (Soni & Patel, 2017).
Chemistry and Synthesis
- Synthesis of Pyrimidine Derivatives: Brown and Waring (1977) described a method to synthesize various 2-(pyrimidin-2'-yl)acetic acids and esters, relevant to the chemical manipulation of pyrimidine compounds (Brown & Waring, 1977).
Optical and Electronic Properties
- Nonlinear Optical Properties: Hussain et al. (2020) explored the nonlinear optical properties of thiopyrimidine derivatives, suggesting potential applications in optoelectronics (Hussain et al., 2020).
Anticancer Activity
- Thieno[3,2-d]pyrimidine Derivatives: Hafez and El-Gazzar (2017) synthesized and evaluated novel thieno[3,2-d]pyrimidine derivatives for their potent anticancer activity on various human cancer cell lines (Hafez & El-Gazzar, 2017).
Antianaphylactic Activity
- Thieno[2,3-d]pyrimidines with Antianaphylactic Activity: Wagner et al. (1993) synthesized 4-methyl-6-phenyl-thieno[2,3-d]pyrimidines and investigated their antianaphylactic activity (Wagner, Vieweg, & Leistner, 1993).
Anticonvulsant Agents
- Anticonvulsant Activity of Pyrimidine Derivatives: Severina et al. (2020) studied the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as potential anticonvulsant agents (Severina et al., 2020).
Histone Deacetylase Inhibitors
- HDAC Inhibitor for Anticancer Therapy: Zhou et al. (2008) developed a histone deacetylase inhibitor, showing promise as an anticancer drug (Zhou et al., 2008).
Antimicrobial Agents
- Antimicrobial and Antitubercular Activities: Hossan et al. (2012) synthesized pyrimidinones and oxazinones derivatives as antimicrobial agents, showing significant activity (Hossan et al., 2012).
Anti-5-Lipoxygenase Agents
- Anticancer and Anti-5-lipoxygenase Activity: Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives, evaluating them as anticancer and anti-5-lipoxygenase agents (Rahmouni et al., 2016).
Antioxidant and Antimicrobial Activities
- Pyrimidine-Azetidinone Analogues: Chandrashekaraiah et al. (2014) synthesized new pyrimidine-azetidinone analogues, studying their antioxidant, antimicrobial, and antitubercular activities (Chandrashekaraiah et al., 2014).
properties
IUPAC Name |
2-(2-methyl-6-pyridin-2-ylpyrimidin-4-yl)sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N4OS/c1-12-24-16(15-4-2-3-9-23-15)10-18(25-12)28-11-17(27)26-14-7-5-13(6-8-14)19(20,21)22/h2-10H,11H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLYGIRTXDYAJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)SCC(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

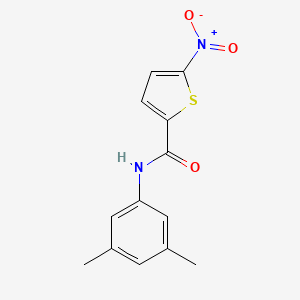
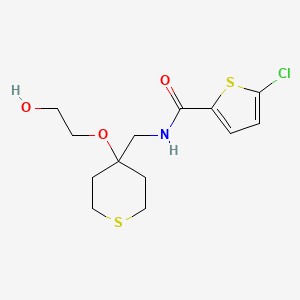
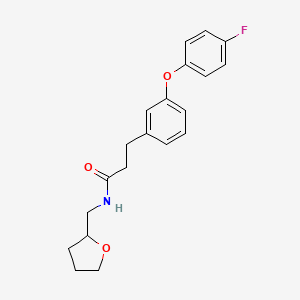
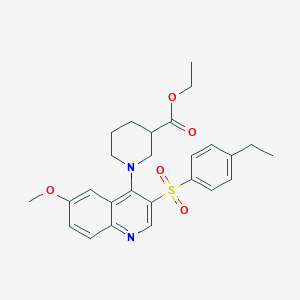
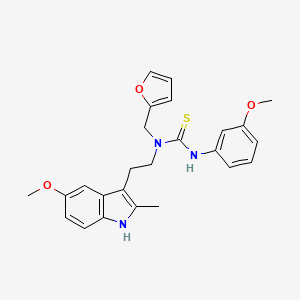
![Methyl 2-[(3-aminophenyl)formamido]acetate](/img/structure/B2645708.png)
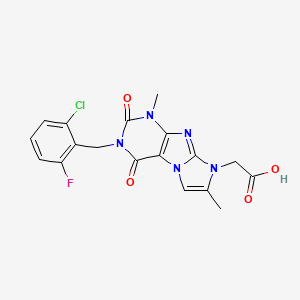
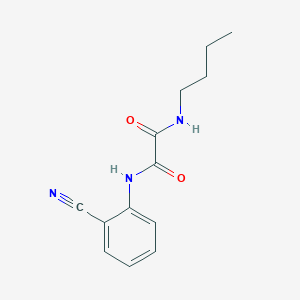
![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2645714.png)
![6-Phenyl-2-(1-propan-2-ylimidazol-4-yl)sulfonyl-2-azaspiro[3.3]heptane](/img/structure/B2645716.png)
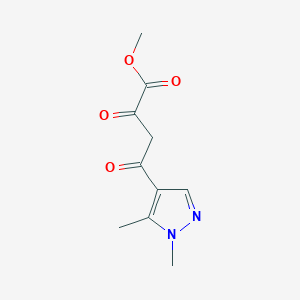
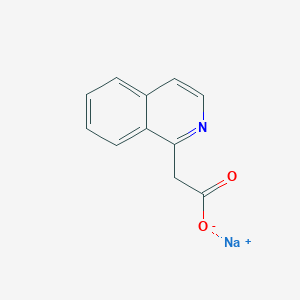
![3-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine](/img/structure/B2645721.png)
